molecular formula C10H9N B7769805 2-Methylquinoline CAS No. 27601-00-9

2-Methylquinoline

Cat. No.: B7769805
CAS No.: 27601-00-9
M. Wt: 143.18 g/mol
InChI Key: SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Description

2-Methylquinoline, also known as quinaldine, is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, featuring a methyl group attached to the second position of the quinoline ring. This compound is a colorless oily liquid that is insoluble in water but soluble in organic solvents. It is commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline and paraldehyde are reacted in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-von Miller reaction, which involves the reaction of aniline with crotonaldehyde. Both methods require acidic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is often produced from coal tar, where it is recovered as a byproduct. The industrial synthesis typically involves the use of metal catalysts and environmentally friendly processes to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl group at the second position.

    Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position in the ring.

    2-Phenylquinoline: A derivative with a phenyl group at the second position instead of a methyl group.

Uniqueness of 2-Methylquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position enhances its reactivity in certain chemical reactions and influences its biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

2-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
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InChI Key

SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2C=C1
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Molecular Formula

C10H9N
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Related CAS

62763-89-7 (hydrochloride), 655-76-5 (monosulfate)
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DSSTOX Substance ID

DTXSID3040271
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Molecular Weight

143.18 g/mol
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Physical Description

Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index]
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Boiling Point

477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg
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Flash Point

175 °F (NTP, 1992)
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Density

1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00946 [mmHg]
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CAS No.

91-63-4, 27601-00-9
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Melting Point

28 °F (NTP, 1992), -1.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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